9AzNue5Ac

Glycobiology Enzymology Bioorthogonal Chemistry

9AzNue5Ac (9-azido-9-deoxy-N-acetylneuraminic acid) is a click chemistry-enabled sialic acid analog in which the C-9 hydroxyl group is substituted with an azide. This modification enables bioorthogonal labeling of sialoglycans via copper-catalyzed or strain-promoted azide-alkyne cycloaddition.

Molecular Formula C11H18N4O8
Molecular Weight 334.28 g/mol
CAS No. 76487-51-9
Cat. No. B1203313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9AzNue5Ac
CAS76487-51-9
Synonyms5-acetamido-9-azido-3,5,9-trideoxy-D-glycero-D-galacto-2-nonulosonic acid
5-acetamido-9-azido-3,5,9-trideoxyglycerogalacto-2-nonulosonic acid
NeuAC 9-azide
Molecular FormulaC11H18N4O8
Molecular Weight334.28 g/mol
Structural Identifiers
SMILESCC(=O)NC(C(CC(=O)C(=O)O)O)C(C(C(CN=[N+]=[N-])O)O)O
InChIInChI=1S/C11H18N4O8/c1-4(16)14-8(5(17)2-6(18)11(22)23)10(21)9(20)7(19)3-13-15-12/h5,7-10,17,19-21H,2-3H2,1H3,(H,14,16)(H,22,23)/t5-,7+,8+,9+,10+/m0/s1
InChIKeyRCMJNJVGOFCOSP-BOHATCBPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9AzNue5Ac (CAS 76487-51-9) for Metabolic Glycan Labeling: Product Specifications & Procurement Essentials


9AzNue5Ac (9-azido-9-deoxy-N-acetylneuraminic acid) is a click chemistry-enabled sialic acid analog in which the C-9 hydroxyl group is substituted with an azide . This modification enables bioorthogonal labeling of sialoglycans via copper-catalyzed or strain-promoted azide-alkyne cycloaddition . The compound is metabolically incorporated into cellular glycoconjugates in living cells and in vivo in mice, providing a functional chemical reporter for imaging, proteomics, and glycobiology applications [1].

Why 9AzNue5Ac Cannot Be Replaced by Unmodified Neu5Ac or Other 9-Substituted Analogs


Generic substitution fails because the azide handle at C-9 is the essential bioorthogonal functional group enabling downstream click chemistry detection and enrichment . Unmodified Neu5Ac lacks this reactive group and cannot be visualized or captured via azide-alkyne cycloaddition . More importantly, not all 9-modified analogs are metabolically equivalent: 9-amino-NeuAc exhibits restricted sialyltransferase acceptor specificity (accepted only by Galβ1,4GlcNAc α2,6-sialyltransferase with a 14-fold higher Km than CMP-NeuAc) [1], while 9AzNue5Ac is efficiently transferred by all four major mammalian sialyltransferases tested [2].

Quantitative Differentiation of 9AzNue5Ac: Comparator-Based Evidence for Procurement Decisions


Broad Sialyltransferase Substrate Acceptance vs. 9-Amino-NeuAc

9AzNue5Ac (9-azido-NeuAc) is efficiently transferred as a donor substrate by all four major mammalian sialyltransferases: Galβ1,4GlcNAc α2,6-sialyltransferase (rat liver), Galβ1,4(3)GlcNAc α2,3-sialyltransferase, Galβ1,3GalNAc α2,3-sialyltransferase, and GalNAc α2,6-sialyltransferase [1]. In contrast, the comparator 9-amino-NeuAc is accepted only by Galβ1,4GlcNAc α2,6-sialyltransferase, and exhibits a Km value 14-fold higher than that of parent CMP-NeuAc [2]. The broad enzymatic acceptance of 9AzNue5Ac ensures that the azide reporter can be installed across diverse N- and O-linked glycoprotein glycans.

Glycobiology Enzymology Bioorthogonal Chemistry

Superior Metabolic Incorporation Efficiency vs. 9AzKDN

Click chemistry-assisted flow cytometry and quantitative HPLC analysis demonstrated that 9AzNue5Ac and 9AzNeu5Gc are significantly incorporated into cellular glycoconjugates in mammalian cells, whereas 9AzKDN was only poorly metabolizable [1]. The differential incorporation efficiency correlates with the C-5 substitution pattern of the sialic acid backbone, indicating that the N-acetyl group at C-5 in 9AzNue5Ac is functionally important for metabolic processing [2].

Metabolic Glycan Labeling Cell Biology Glycoproteomics

High Enzymatic Conversion Efficiency for CMP-Activation

In a one-pot biotransformation system using recombinant CMP-sialic acid synthetase (CSS) and α-2,6-sialyltransferase, 9-azido-NeuAc was converted to CMP-9-azido-NeuAc with an efficiency of 98% [1]. This high conversion efficiency enables preparative-scale synthesis of CMP-activated donor for subsequent enzymatic sialylation reactions, a critical step in glycoprotein remodeling and chemoenzymatic oligosaccharide synthesis [2].

Biocatalysis Nucleotide Sugar Synthesis Chemoenzymatic Synthesis

Product Purity and Vendor Specification Comparison

Commercial 9AzNue5Ac is available with HPLC-verified purity specifications ranging from ≥95% to ≥98% across major suppliers . Vector Laboratories offers the compound at ≥95% purity (HPLC) with multiple unit sizes (5 mg, 25 mg, 100 mg) , while Molnova and TargetMol provide >98% purity grades . The consistent availability of high-purity material (>95%) supports reproducible click chemistry and metabolic labeling experiments where trace impurities could interfere with copper-catalyzed cycloaddition or cell viability.

Quality Control Procurement Analytical Chemistry

Verified In Vivo Utility for Brain Sialoglycan Labeling

9-azido sialic acid (9AzSia, structurally identical to 9AzNue5Ac) has been successfully delivered to the mouse brain using a liposome-assisted bioorthogonal reporter (LABOR) strategy, enabling metabolic labeling of sialoglycoconjugates including sialylated glycoproteins and glycolipids in vivo [1]. This demonstrates the compound's utility for in vivo applications beyond simple cell culture studies, whereas many alternative sialic acid analogs lack documented in vivo brain labeling capability [2].

In Vivo Imaging Neuroscience Bioorthogonal Chemistry

High-Impact Application Scenarios for 9AzNue5Ac (CAS 76487-51-9)


Cell-Surface Sialoglycan Profiling and Glycoproteomics

9AzNue5Ac is metabolically incorporated into cell-surface sialoglycans in living mammalian cells, where its azide group enables copper-catalyzed click chemistry conjugation to alkyne-functionalized fluorophores or biotin affinity tags [1]. This approach supports quantitative flow cytometry analysis of sialylation levels and enrichment of sialylated glycoproteins for LC-MS/MS-based glycoproteomics [2].

Enzymatic Glycoprotein Remodeling and Antibody-Drug Conjugate (ADC) Manufacturing

9AzNue5Ac can be activated to CMP-9-azido-NeuAc at 98% conversion efficiency and subsequently transferred onto glycoprotein glycans by sialyltransferases [1]. This enables site-specific installation of azide handles on therapeutic glycoproteins, which can then be conjugated to cytotoxic payloads or imaging agents via strain-promoted azide-alkyne cycloaddition (SPAAC) for ADC development [2].

In Vivo Brain Sialoglycan Imaging

Using liposome-assisted delivery, 9AzNue5Ac can cross the blood-brain barrier and be metabolically incorporated into brain sialoglycoconjugates in live mice [1]. Subsequent click chemistry with fluorescent probes enables visualization of sialylation patterns in brain tissue, providing a tool for studying neurodevelopment, neurodegeneration, and brain-specific glycosylation changes [2].

Cell-Free Glycoengineering and Synthetic Glycobiology

9AzNue5Ac serves as a substrate for cell-free glycosylation platforms (e.g., GlycoCAP) to produce clickable azido-sialoglycoproteins with >60% sialylation efficiency [1]. This enables rapid prototyping of glycosylated biotherapeutics and generation of homogeneous glycoprotein standards for analytical method development [2].

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